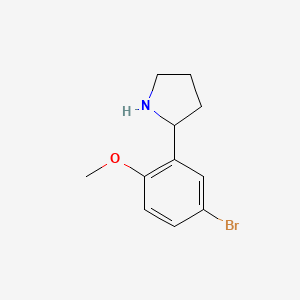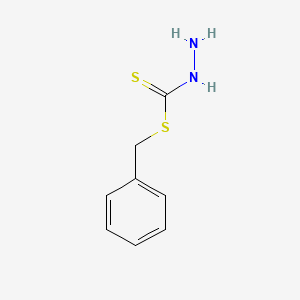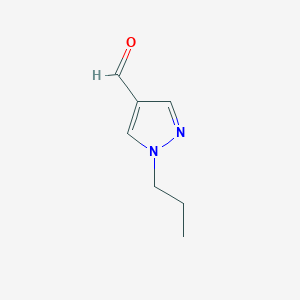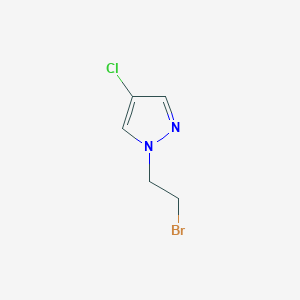
5-Bromo-8-methylquinoline
概要
説明
5-Bromo-8-methylquinoline is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 . It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of 5-Bromo-8-methylquinoline involves various methods. For instance, one method involves refluxing the equimolar mixture of hot methanolic solution of 7-formyl-8-hydroxy-2-methylquinoline and hot methanolic solution of 5-bromo-3-hydrazonoindolin-2-one for 6-7 hours in the presence of a catalytic amount of hydrochloric acid . Another method involves heating a mixture of bromoquinoline, cuprous cyanide, and dry pyridine .Molecular Structure Analysis
The molecular structure of 5-Bromo-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure .Chemical Reactions Analysis
Quinoline and its derivatives, including 5-Bromo-8-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .Physical And Chemical Properties Analysis
5-Bromo-8-methylquinoline is a solid at room temperature . Its empirical formula is C10H8BrN, and it has a molecular weight of 222.08 .科学的研究の応用
Drug Discovery and Medicinal Chemistry
5-Bromo-8-methylquinoline: is a significant compound in medicinal chemistry due to its quinoline scaffold, which is a common structure in many pharmacologically active molecules. It serves as a key intermediate in the synthesis of various drugs, particularly those with anti-inflammatory, antimalarial, and antibacterial properties . The bromine atom in the compound can be used for further functionalization, leading to a wide array of biologically active derivatives.
Organic Synthesis
In synthetic organic chemistry, 5-Bromo-8-methylquinoline is utilized as a building block for complex organic molecules. Its presence can influence the electronic and steric properties of the molecules, making it a versatile reagent for constructing diverse organic structures .
Material Science
The unique properties of 5-Bromo-8-methylquinoline make it a candidate for developing new materials, especially in the field of organic electronics. It can be used in the synthesis of organic semiconductors, which are essential for creating flexible electronic devices .
Analytical Chemistry
Due to its distinct spectroscopic properties, 5-Bromo-8-methylquinoline can be employed as a fluorescent probe or a chromophore in analytical chemistry applications. It helps in the detection and quantification of various substances through fluorescence spectroscopy .
Agricultural Chemistry
Quinoline derivatives are known to exhibit plant growth regulatory activities5-Bromo-8-methylquinoline could be explored for its potential use in developing new agrochemicals that can act as herbicides or pesticides .
Environmental Science
Research into the environmental fate of quinoline compounds, including 5-Bromo-8-methylquinoline , is crucial. They can be studied for their biodegradability, toxicity, and potential accumulation in ecosystems, which is important for assessing environmental risks .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .
特性
IUPAC Name |
5-bromo-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIFWJGDIKRUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405812 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-methylquinoline | |
CAS RN |
74316-55-5 | |
| Record name | 5-bromo-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of brominating 8-methylquinoline-5-carboxylic acid?
A1: While the provided abstracts don't explicitly state the purpose of bromination, it likely serves as a crucial step in synthesizing more complex molecules. Introducing a bromine atom can alter a molecule's reactivity and physicochemical properties, potentially influencing its biological activity or enabling further chemical modifications. [, ]
Q2: Are there alternative methods to synthesize 8-methylquinoline-5-carboxylic acid derivatives besides those involving bromination?
A2: The provided research papers focus on specific synthesis routes involving bromination. [, ] Exploring alternative synthesis methods would require consulting additional scientific literature and exploring different reaction pathways and reagents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

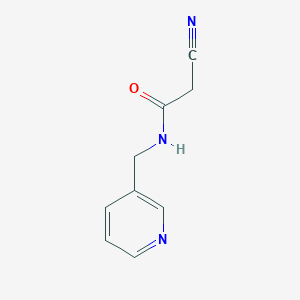

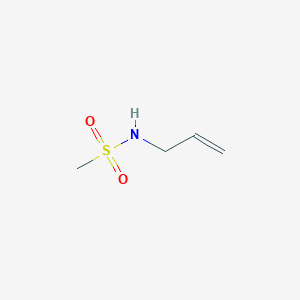

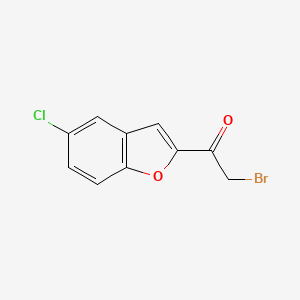
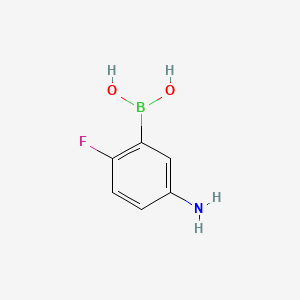

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
